Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in treating neurological and psychiatric disorders. This compound belongs to a broader class of heterocyclic compounds, which are characterized by the presence of at least one atom in a ring structure that is not carbon. The specific structure of this compound includes an isochroman moiety, a pyridazine ring, and a pyrrolidine group, making it a unique candidate for drug development.
The compound is classified under the International Patent Classification (IPC) as a pharmaceutical agent, specifically targeting central nervous system disorders. It has been documented in various patent applications, including European Patent EP 3256466 B1 and Canadian Patent CA 2976095, which detail its synthesis and potential medicinal uses . These patents highlight its classification as a heterocyclic compound with significant biological activity.
The synthesis of Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves several key steps:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent) are critical for optimizing yield and purity but are often proprietary to the patent holders .
Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions typical of heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological profiles .
The mechanism of action for Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone primarily involves modulation of neurotransmitter systems within the central nervous system. The compound may interact with serotonin receptors or other neuroreceptors, influencing mood regulation and cognitive functions. Specific binding affinities and activity profiles would need to be determined through pharmacological studies .
Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits properties typical of organic compounds:
The chemical stability of this compound can vary based on environmental conditions such as pH and temperature. It may exhibit sensitivity to light or moisture, necessitating careful storage conditions.
Relevant data regarding melting point, boiling point, and specific heat capacity would require experimental determination but are essential for practical applications in pharmaceuticals .
Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone shows promise in various scientific applications:
Continued research into its efficacy and safety profiles is necessary to fully realize its potential in clinical applications .
Catalytic asymmetric synthesis provides enantioselective routes to Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, primarily through stereocontrolled construction of its isochroman core and chiral pyrrolidine moiety. Dirhodium(II)-catalyzed C–H insertion using donor/donor carbenes has emerged as a pivotal strategy for assembling the isochroman scaffold with high enantiomeric purity. This approach leverages chiral dirhodium catalysts such as Rh₂(S-PTAD)₄ to achieve intramolecular C–H insertion into benzylic positions, forming the isochroman ring system with enantiomeric excesses exceeding 95% [5]. The reaction proceeds under mild conditions (25–50°C) in dichloromethane, generating the stereodefined isochroman in a single step without requiring pre-functionalization:
Table 1: Dirhodium-Catalyzed Asymmetric C–H Insertion for Isochroman Synthesis
Dirhodium Catalyst | Temperature (°C) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Rh₂(S-PTAD)₄ | 25 | 85 | 98 | [5] |
Rh₂(S-NTTL)₄ | 40 | 78 | 92 | [5] |
Rh₂(S-TFPTTL)₄ | 50 | 82 | 95 | [5] |
For the pyrrolidinyl fragment, chiral imidazolidine-containing NCN-pincer palladium complexes enable asymmetric nucleophilic additions. As demonstrated in the synthesis of structurally related 3-indolyl methanamines, these catalysts facilitate enantioselective C–N bond formation between unprotected heterocycles and imine precursors under mild basic conditions (potassium carbonate, tetrahydrofuran/H₂O), achieving up to 98% enantiomeric excess [2]. This methodology is adaptable for constructing the chiral 3-(pyridazin-3-yloxy)pyrrolidine moiety through oxygen nucleophile addition to appropriately functionalized pyridazines.
The convergent coupling of these enantiomerically enriched fragments employs activated isochroman-1-carbonyl derivatives—typically the acyl chloride generated via oxalyl chloride treatment. Nucleophilic acyl substitution by the chiral pyrrolidine occurs in acetonitrile or dichloromethane with diisopropylethylamine base, yielding the target compound with complete stereochemical fidelity.
Electrochemical methods provide oxidant-free strategies for direct α-C(sp³)–H functionalization of isochromans, enabling atom-economical coupling with nitrogen heterocycles. The electrochemical cross-dehydrogenative coupling (CDC) between isochroman and azoles like pyridazine derivatives occurs under exogenous oxidant-free conditions, utilizing methanesulfonic acid or trifluoromethanesulfonic acid as dual electrolyte/catalyst [3] [6]. This approach is particularly valuable for introducing the pyridazin-3-yloxy fragment onto the pyrrolidine moiety prior to coupling with the isochroman carbonyl.
A divided cell with a graphite anode and nickel cathode achieves optimal current efficiency (10 mA constant current, room temperature). The reaction proceeds through anodic oxidation of isochroman (Eₚ = +2.5 V vs. Ag/AgCl), generating a resonance-stabilized oxocarbenium ion that undergoes nucleophilic attack by the nitrogen of pyridazinone derivatives. Superoxide anion (O₂¯•) formed at the cathode facilitates deprotonation of the pyridazine N–H bond, enhancing nucleophilicity [6]. This tandem oxidation process delivers coupled intermediates in 65–89% yield without racemization:
Table 2: Electrochemical CDC Optimization for Isochroman-Heterocycle Coupling
Acid Additive | Electrolyte | Current (mA) | Yield (%) |
---|---|---|---|
None | n-Bu₄NPF₆ | 10 | <5 |
CF₃SO₃H | n-Bu₄NPF₆ | 10 | 39 |
CH₃SO₃H | n-Bu₄NPF₆ | 10 | 72 |
CH₃SO₃H | n-Bu₄NClO₄ | 10 | 58 |
CH₃SO₃H | n-Bu₄NPF₆ | 15 | 68 |
For Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone synthesis, this method is applied in two contexts: (1) Direct α-functionalization of pre-formed isochroman-1-carboxylic acid derivatives with pyridazine-containing fragments, and (2) Construction of the 3-(pyridazin-3-yloxy)pyrrolidine unit via electrochemical coupling between N-H pyrrolidinones and pyridazines. The latter approach demonstrates superior functional group tolerance for electron-deficient pyridazines, enabling late-stage introduction of the heteroaryloxy group without affecting the isochroman carbonyl [6].
Traditional multi-step sequences remain indispensable for introducing structural complexity in Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone synthesis. These approaches involve discrete preparation and functionalization of the isochroman-1-carboxylic acid and 3-(pyridazin-3-yloxy)pyrrolidine precursors, followed by controlled coupling.
Isochroman-1-carboxylic acid synthesis begins with phthalide reduction using diisobutylaluminum hydride in tetrahydrofuran at -78°C, yielding the lactol. Wittig olefination with (carbethoxymethylene)triphenylphosphine installs the α,β-unsaturated ester, which undergoes palladium-catalyzed hydrogenation (Pd/C, H₂, 50 psi) to afford isochroman-1-carboxylate. Acidic hydrolysis (hydrochloric acid, reflux) provides the carboxylic acid precursor [5] [7]. Alternative routes employ Wacker oxidation of 1-vinylisochromans (palladium chloride, copper chloride, DMF/H₂O) to directly access the ketone, which is subsequently oxidized to the carboxylic acid via haloform reaction [5].
3-(Pyridazin-3-yloxy)pyrrolidine synthesis exploits nucleophilic aromatic substitution chemistry. N-Boc-3-hydroxypyrrolidine undergoes deprotonation with sodium hydride in dimethylformamide (0°C→25°C), followed by addition of 3-chloropyridazine. After 12–18 hours at 80°C, this provides the Boc-protected intermediate in 75–85% yield. Acidic deprotection (trifluoroacetic acid/dichloromethane) yields the hydrochloride salt of the free amine [4]. Enantiomeric purity is controlled either through resolution of racemic 3-hydroxypyrrolidine using diastereomeric tartrate salts or asymmetric synthesis via proline-derived chiral auxiliaries.
Coupling methodology employs carbodiimide-mediated amidation. Isochroman-1-carboxylic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole in dichloromethane. Addition of 3-(pyridazin-3-yloxy)pyrrolidine with N-methylmorpholine base affords the target compound in 70–78% yield after purification by silica chromatography [7]. Alternatively, the acid chloride route (generated using oxalyl chloride) provides slightly higher yields (82–85%) but requires rigorous exclusion of moisture.
This multi-step approach provides flexibility for introducing structural variants at both the isochroman C4–C7 positions and the pyrrolidine nitrogen, enabling structure-activity relationship studies. However, it requires extensive protecting group manipulation to preserve stereochemistry during the 7–9 step sequence [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1